6-Bromo-3-fluoro-2-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a yellow to brown solid with a distinct odor. This compound is commonly used in the production of pharmaceuticals, agrochemicals, and other organic compounds due to its strong aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a base, followed by the addition of N,N-dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and low temperatures is crucial to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Products depend on the substituent introduced.
Oxidation: 6-Bromo-3-fluoro-2-methylbenzoic acid.
Reduction: 6-Bromo-3-fluoro-2-methylbenzyl alcohol.
Scientific Research Applications
6-Bromo-3-fluoro-2-methylbenzaldehyde is widely used in scientific research due to its versatility:
Chemistry: As a building block in the synthesis of various organic compounds.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
- 2-Bromo-6-fluoro-4-methylbenzaldehyde
- 6-Bromo-2-fluoro-3-methoxybenzaldehyde
- 3-Fluoro-4-methylbenzaldehyde
Comparison: 6-Bromo-3-fluoro-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C8H6BrFO |
---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
6-bromo-3-fluoro-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)7(9)2-3-8(5)10/h2-4H,1H3 |
InChI Key |
YFJFZMXPDJYBOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.